molecular formula C16H24O7 B1221025 Rhododendrin CAS No. 497-78-9

Rhododendrin

Cat. No.: B1221025
CAS No.: 497-78-9
M. Wt: 328.36 g/mol
InChI Key: KLLYDTMVSVIJEH-YYMOATHLSA-N
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Scientific Research Applications

Rhododendrin has a wide range of scientific research applications:

Mechanism of Action

Rhododendrin exerts melanocyte cytotoxicity via a tyrosinase-dependent mechanism . It has been shown to impair the normal proliferation of melanocytes through reactive oxygen species-dependent activation of GADD45 .

Safety and Hazards

Rhododendrons contain toxic substances that can be harmful to humans and animals . Rhododendrin is poisonous to humans and animals because they contain grayanotoxins . Ingesting any part of the plant can lead to severe poisoning, and in some cases, it can be fatal .

Future Directions

Recent progress in deciphering the genetic basis for flower coloration in Rhododendron has been made . Advances in phylogenetic reconstruction and genome sequencing of Rhododendron species have been described . The metabolic pathways of flower color are outlined, focusing on key structural and regulatory genes involved in pigment synthesis . These discoveries will support breeding endeavors aimed at harnessing the genetics of flower coloration and developing novel cultivars that exhibit desired floral traits .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhododendrin can be synthesized through various chemical reactions involving the glycosylation of arylbutanoids. The process typically involves the use of glycosyl donors and acceptors under specific reaction conditions to form the glycosidic bond. Common reagents used in these reactions include glycosyl halides and glycosyl trichloroacetimidates, often in the presence of catalysts such as silver triflate or boron trifluoride etherate.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, primarily the leaves of Rhododendron aureum. The extraction process includes solvent extraction, followed by purification steps such as column chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Rhododendrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound often use nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted arylbutanoids .

Comparison with Similar Compounds

Rhododendrin is unique among similar compounds due to its specific glycosidic structure and bioactive properties. Similar compounds include:

This compound stands out due to its specific inhibition of the TLR-7/NF-κB pathway, which is not commonly observed in other similar compounds .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R)-4-(4-hydroxyphenyl)butan-2-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O7/c1-9(2-3-10-4-6-11(18)7-5-10)22-16-15(21)14(20)13(19)12(8-17)23-16/h4-7,9,12-21H,2-3,8H2,1H3/t9-,12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLYDTMVSVIJEH-YYMOATHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CC=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964353
Record name Rhododendrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497-78-9
Record name Rhododendrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhododendrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhododendrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RHODODENDRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I7QR8C454
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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